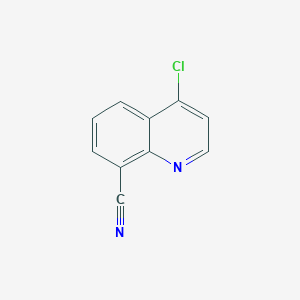

4-Chloroquinoline-8-carbonitrile

Übersicht

Beschreibung

4-Chloroquinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It has a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol . The IUPAC name for this compound is 4-chloroquinoline-8-carbonitrile .

Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-8-carbonitrile includes a quinoline ring with a chlorine atom at the 4th position and a cyano group at the 8th position . The InChI code for this compound is 1S/C10H5ClN2/c11-9-4-5-13-10-7 (6-12)2-1-3-8 (9)10/h1-5H .It has a topological polar surface area of 36.7 Ų and a complexity of 232 . The compound should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antioxidant Activities

Specific Scientific Field

Summary of the Application

Chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, have been synthesized and evaluated for their antibacterial and antioxidant activities .

Methods of Application

The compounds were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .

Results or Outcomes

The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Compounds showed good activity against E. coli with an inhibition zone of 11.00±0.04 and 12.00±0.00 mm. The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL), respectively .

Anticancer Activity

Specific Scientific Field

Summary of the Application

Pyranoquinoline derivatives, which include a quinoline nucleus, have been synthesized and evaluated for their antiproliferative properties .

Methods of Application

The compounds were prepared via a one-pot, three-component condensation reaction between the substituted hydroxyquinoline derivatives, some aryl and/or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution in a microwave irradiation environment .

Results or Outcomes

The antiproliferative properties of the target compounds were evaluated using the MTT viability assay. The potent cytotoxic compounds induce cell cycle arrest at the G2/M phases and trigger apoptosis in the different tested cancer cells .

Antimalarial Activity

Summary of the Application

Quinoline heterocycle is a useful scaffold to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .

Methods of Application

An attempt was made to synthesize a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .

Results or Outcomes

The synthesized compounds were screened for their antibacterial activity. The findings of the in vitro antibacterial and molecular docking analysis suggested that compound 8 might be considered a hit compound for further analysis as antibacterial and anticancer drug .

Synthesis of Other Derivatives

Specific Scientific Field

Summary of the Application

4-Chloroquinoline-8-carbonitrile can be used as a starting material to synthesize other derivatives .

Methods of Application

Compound 1 was condensed with either acetylacetone or ethyl cyanoacetate to give compounds 61 and 62, respectively .

Results or Outcomes

The synthesis resulted in the formation of new compounds, expanding the range of chloroquinoline derivatives available for further study .

Antifungal Activity

Summary of the Application

Quinoline derivatives have been synthesized and evaluated for their antifungal properties .

Methods of Application

The compounds were prepared via a series of chemical reactions, including the synthesis of 1,4,4a,8a-tetrahydro-1-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-6-methyl-4-oxoquinoline-3-carboxylic acid .

Results or Outcomes

Among the synthesized derivatives, the compound mentioned above was found to be the most active, compared with chloromycin, norfloxacin, and fluconazole .

Safety And Hazards

The safety information for 4-Chloroquinoline-8-carbonitrile indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Eigenschaften

IUPAC Name |

4-chloroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQMBHOOISBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564079 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-8-carbonitrile | |

CAS RN |

132664-45-0 | |

| Record name | 4-Chloroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

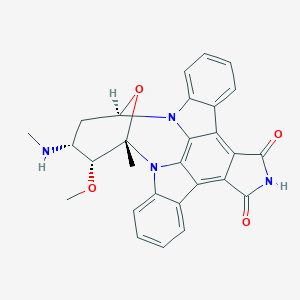

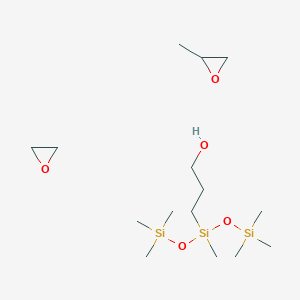

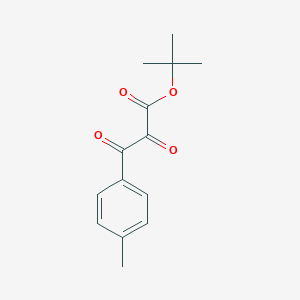

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)

![4-Methylbenz[a]anthracene](/img/structure/B134977.png)

![5-Methylbenz[a]anthracene](/img/structure/B134991.png)